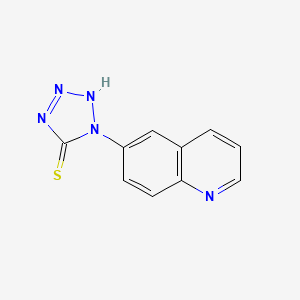
1-(6-Quinolyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Quinolyl)-1H-tetrazole-5-thiol is a heterocyclic compound that combines the structural features of quinoline and tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Quinolyl)-1H-tetrazole-5-thiol typically involves the reaction of quinoline derivatives with azides and thiols. One common method includes the photolysis of quinolyl azides in the presence of aliphatic thiols, which results in the formation of alkylthioquinolylamines . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(6-Quinolyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinoline derivatives, depending on the reaction pathway and conditions used.
Scientific Research Applications
1-(6-Quinolyl)-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(6-Quinolyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and tetrazole derivatives, such as:
- 6-Methoxyquinoline
- 1,2,3,4-Tetrahydroquinoline
- 5-Quinolyl azides
Uniqueness
1-(6-Quinolyl)-1H-tetrazole-5-thiol is unique due to its combined structural features of quinoline and tetrazole, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7N5S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-quinolin-6-yl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C10H7N5S/c16-10-12-13-14-15(10)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,14,16) |
InChI Key |
WGSDSTZISRJBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N3C(=S)N=NN3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















